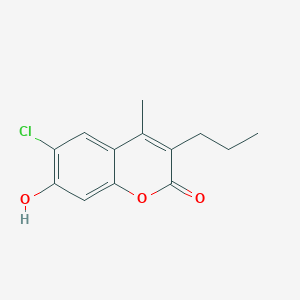
3-Methyl-4-nitro-5-styrylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitro-5-styrylisoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a nitro group and a styryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 3-methyl-4-nitro-5-styrylisoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst. This method is not only clean and simple but also eco-friendly, providing excellent yields and allowing the catalyst to be reused up to four times without loss of efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar green chemistry principles. The use of solid nano-titania as a catalyst ensures that the process remains sustainable and cost-effective, minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4-nitro-5-styrylisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-methyl-4-amino-5-styrylisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitro-5-styrylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism by which 3-methyl-4-nitro-5-styrylisoxazole exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the styryl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-4-nitro-5-phenylisoxazole
- 3-Methyl-4-nitro-5-vinylisoxazole
- 3-Methyl-4-nitro-5-ethynylisoxazole
Comparison: 3-Methyl-4-nitro-5-styrylisoxazole stands out due to its unique combination of a nitro group and a styryl moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChI-Schlüssel |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
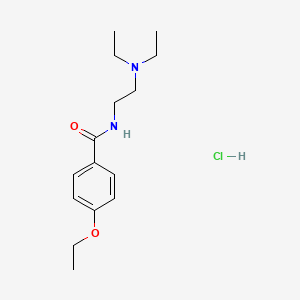
![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

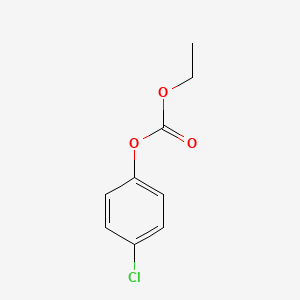

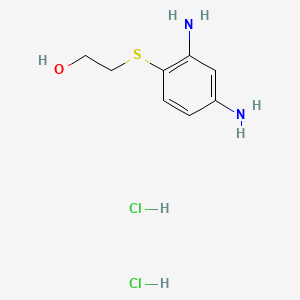
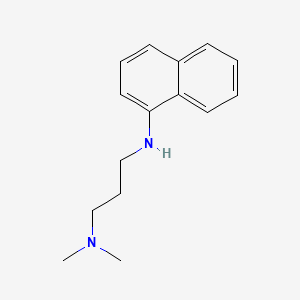
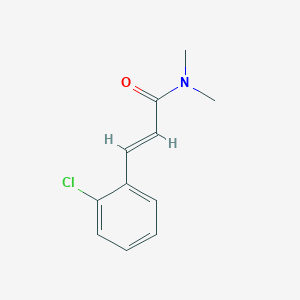
![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
